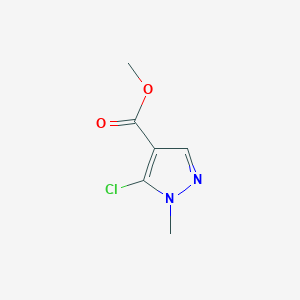

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHZTZQQJQKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226686 | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-85-0 | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: A Key Intermediate in Chemical Synthesis

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[1] Its unique electronic properties and steric versatility allow it to serve as a versatile pharmacophore, present in a wide array of therapeutic agents ranging from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[1] Within this vital class of compounds, substituted pyrazole carboxylates serve as critical building blocks for the construction of more complex molecular architectures.

This technical guide focuses on Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, a key synthetic intermediate. While this specific methyl ester is often generated and used in situ from its corresponding carboxylic acid, this document will provide a comprehensive overview of its properties, synthesis, reactivity, and application potential, with a primary focus on its direct precursor, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 54367-66-7) . This approach provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity.

Physicochemical Properties

The core properties of the precursor acid and its corresponding methyl ester are summarized below. The properties for the methyl ester are calculated based on the well-documented data of the carboxylic acid.

| Property | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | This compound |

| CAS Number | 54367-66-7[2][3][4][5] | Not broadly assigned (typically synthesized from the acid) |

| Molecular Formula | C₅H₅ClN₂O₂[2][4] | C₆H₇ClN₂O₂ |

| Molecular Weight | 160.56 g/mol [2][4] | 174.59 g/mol |

| Appearance | White to off-white powder[6] | Expected to be a white to off-white solid |

| Melting Point | 195-197 °C[7] | Not widely reported |

| Purity | Typically >95%[2][6] | Dependent on synthesis and purification |

| SMILES | CN1C(=C(C=N1)C(=O)O)Cl[8] | CN1C(=C(C=N1)C(=O)OC)Cl |

| InChI | InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)[3] | InChI=1S/C6H7ClN2O2/c1-9-5(7)3(2-8-9)6(10)11-2/h2H,1-2H3 |

Synthesis Methodologies

The synthesis of 5-chloropyrazole derivatives often originates from more readily available 5-aminopyrazole precursors, which are themselves versatile starting materials for a vast array of fused heterocyclic systems.[9][10][11][12] A robust and common method for introducing the 5-chloro substituent is via a Sandmeyer-type diazotization-chlorination reaction.

Experimental Protocol: Synthesis from a 5-Amino Precursor

This protocol describes the synthesis of the ethyl ester, which can be readily hydrolyzed to the carboxylic acid and subsequently esterified to the target methyl ester. The procedure is adapted from established methodologies.[13]

Step 1: Diazotization and Chlorination of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable chlorinated solvent such as chloroform (approx. 6 mL per gram of starting material).

-

Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for approximately 60 minutes. The formation of the hydrochloride salt may cause the mixture to solidify.

-

Causality Explanation: The anhydrous acidic environment is crucial for the subsequent diazotization. The HCl protonates the amino group, making it a better leaving group, and provides the chloride ions necessary for the reaction with the diazotizing agent.

-

-

Diazotization: While maintaining the cold temperature, bubble nitrosyl chloride (NOCl) gas into the stirred suspension for 5-10 minutes.

-

Causality Explanation: Nitrosyl chloride is an effective diazotizing agent in non-aqueous media. It reacts with the protonated amino group to form a diazonium salt intermediate, which is highly unstable and readily undergoes nucleophilic substitution.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Gently heat the solution on a steam bath for five minutes to drive off excess gases and ensure the reaction goes to completion.

-

Isolation: Cool the mixture and remove the solvent under reduced pressure (in vacuo) to yield the crude Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. The product identity should be confirmed by NMR spectroscopy.[13]

Step 2: Hydrolysis to 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

-

Combine the crude ethyl ester (1 equivalent) with potassium hydroxide (2 equivalents) in ethanol (approx. 5-6 mL per gram of ester).[7]

-

Reflux the mixture for 6 hours.

-

Cool the solution and pour it over water.

-

Acidify the aqueous solution with concentrated HCl, which will precipitate the carboxylic acid.

-

Collect the solid by filtration, dry it, and recrystallize from water to obtain pure 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[7]

Step 3: Esterification to this compound

-

Suspend the carboxylic acid (1 equivalent) in methanol (excess).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) to form the acid chloride in situ, followed by the addition of methanol.

-

Stir the reaction at room temperature or under gentle reflux until completion (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Perform a standard aqueous work-up (e.g., neutralize with NaHCO₃ solution, extract with an organic solvent like ethyl acetate, dry the organic layer, and evaporate) to isolate the final product.

Chemical Reactivity and Derivatization Potential

This compound possesses two primary sites for chemical modification: the C5-chloro substituent and the C4-methyl ester. This dual reactivity makes it a highly valuable intermediate for generating diverse molecular libraries.

-

Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is activated towards nucleophilic displacement. The electron-withdrawing nature of the adjacent pyrazole nitrogen and the C4-ester group facilitates the addition-elimination mechanism typical of SNAr reactions.[14] This allows for the introduction of a wide variety of functional groups.

-

O-Nucleophiles: Reaction with alcohols or phenols under basic conditions yields 5-alkoxy or 5-aryloxy pyrazoles.

-

N-Nucleophiles: Amines (primary or secondary) can displace the chloride to form 5-amino pyrazole derivatives, which are themselves important pharmacophores.

-

S-Nucleophiles: Thiols react to form 5-thioether linkages.

-

-

Transformations of the Carboxylate Ester: The methyl ester at the C4 position can undergo standard ester chemistry.

-

Hydrolysis: Saponification with a base like NaOH or KOH will revert the ester to the corresponding carboxylic acid.[7]

-

Amidation: Direct reaction with amines, often facilitated by heating or activating agents like HATU, can form a diverse range of pyrazole-4-carboxamides. This is a particularly important transformation, as the carboxamide moiety is prevalent in many bioactive molecules.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 4-(hydroxymethyl)-pyrazole.

-

-

Cross-Coupling Reactions: The C5-chloro group can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and introduce aryl or vinyl substituents.[15] This further expands the synthetic utility for creating complex bi-aryl structures.

Applications in Research and Development

The true value of this compound lies in its role as a strategic intermediate for accessing high-value, biologically active molecules. The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[3]

-

Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a substituted pyrazole core. The ability to functionalize both the C4 and C5 positions allows for the precise tuning of interactions within the ATP-binding pocket of target kinases. Derivatization via amidation at C4 and SNAr or cross-coupling at C5 can generate libraries of compounds for screening against various kinase families.

-

Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties. This scaffold can be elaborated into molecules that target enzymes like cyclooxygenase (COX) or other inflammatory mediators.

-

Agrochemicals: The pyrazole carboxamide structure is found in numerous fungicides and insecticides.[16] This intermediate serves as a key starting point for the synthesis of novel crop protection agents.

-

Fused Heterocyclic Systems: The reactivity of the 5-chloro and 4-carboxylate groups can be harnessed to construct fused ring systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines.[9] These fused scaffolds often exhibit potent and specific biological activities and are of significant interest in drug discovery.

Safety and Handling

Based on the safety data for structurally related pyrazole derivatives, this compound and its precursors should be handled with appropriate care in a laboratory setting.[17][18][19]

-

Hazard Classification: Compounds in this class are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[18][19]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers must consult the specific Safety Data Sheet (SDS) for the material being handled before commencing any experimental work.

Conclusion

This compound is a strategically important, multi-functional building block in synthetic chemistry. Its well-defined reactivity at both the C4-ester and C5-chloro positions provides a reliable platform for generating diverse libraries of novel compounds. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the synthesis and derivatization potential of this intermediate and its precursors is essential for the rapid and efficient development of new, high-value molecular entities.

References

-

Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Online] Available at: [Link]

-

Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

-

El-Sayed, N. N. E. (2023). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Online] Available at: [Link]

-

LookChem. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS NO.54367-66-7. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Online] Available at: [Link]

-

Rani, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry, 11(5), 625-661. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Online] Available at: [Link]

-

PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

-

Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-162. [Online] Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 123. [Online] Available at: [Link]

-

Semantic Scholar. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Online] Available at: [Link]

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 6(11), 7489-7501. [Online] Available at: [Link]

-

PubChem. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Online] Available at: [Link]

-

MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Online] Available at: [Link]

-

PubChemLite. 5-chloro-1-methyl-1h-pyrazole-4-carboxylic acid. [Online] Available at: [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Bruno, O., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Online] Available at: [Link]

-

The Journal of Organic Chemistry. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 1234. [Online] Available at: [Link]

-

ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Online] Available at: [Link]

-

National Institutes of Health. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. [Online] Available at: [Link]

-

The Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. [Online] Available at: [Link]

-

Indagoo. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-methyl-3-(2-methylpropyl)-, ethyl ester. [Online] Available at: [Link]

-

PubChem. Methyl 1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(32), 11468-11477. [Online] Available at: [Link]

-

ChemBK. 1H-Pyrazole-5-carboxylic acid, 4-chloro-3-ethyl-1-methyl-, ethyl ester. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. CAS 54367-66-7: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 54367-66-7|5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, CasNo.54367-66-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. PubChemLite - 5-chloro-1-methyl-1h-pyrazole-4-carboxylic acid (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. prepchem.com [prepchem.com]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 17. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Page loading... [guidechem.com]

- 19. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous biologically active compounds, including approved drugs, underscoring the importance of its analogues as building blocks for novel therapeutics. This guide provides a comprehensive overview of this compound, focusing on its synthesis, potential applications, and the underlying chemical principles that are pertinent to researchers in the field. While a specific CAS number for this exact methyl ester is not readily found in public chemical databases, this guide will focus on its logical synthesis from well-characterized precursors.

Physicochemical Properties and Structure

While specific experimental data for this compound is not widely available, its properties can be inferred from its structure and comparison with closely related analogues.

| Property | Predicted Value/Information |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF |

| Stability | Should be stored in a cool, dry place away from strong oxidizing agents |

The structure combines a pyrazole ring, a privileged scaffold in medicinal chemistry, with a chlorine atom and a methyl carboxylate group. The chlorine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering diverse derivatization possibilities.

Synthesis Methodology: A Guided Approach

The synthesis of this compound can be logically approached in a two-step process starting from the corresponding carboxylic acid, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 54367-66-7).

Part 1: Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

The precursor carboxylic acid can be synthesized via the hydrolysis of its ethyl ester. This foundational protocol provides a reliable route to the key intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 equivalent) with ethanol.

-

Hydrolysis: Add a solution of potassium hydroxide (2.0 equivalents) in water to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the solution and pour it into water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from water to obtain pure 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[1]

Causality Behind Experimental Choices:

-

Choice of Base: Potassium hydroxide is a strong base that effectively saponifies the ethyl ester to the corresponding carboxylate salt.

-

Solvent System: The ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating the reaction.

-

Acidification: The addition of a strong acid is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous media.

Part 2: Esterification to this compound

With the carboxylic acid in hand, a standard Fischer esterification can be employed to obtain the target methyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both the solvent and reactant drives the equilibrium of the Fischer esterification towards the product side.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The structural motifs present in this compound make it a valuable scaffold for the development of novel therapeutic agents.

-

Intermediate for Agrochemicals: Similar pyrazole carboxylates are key intermediates in the synthesis of pesticides and herbicides. For instance, related structures are precursors to insecticides like Tolfenpyrad.

-

Scaffold for Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The ability to functionalize both the chloro and ester positions allows for the generation of libraries of compounds for screening against various kinases.

-

Building Block for Diverse Heterocycles: The reactive sites on this molecule can be used to construct more complex heterocyclic systems, which are often sought after in drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of the starting materials and closely related compounds.

Conclusion

This compound represents a versatile and valuable building block for chemical synthesis, particularly in the realms of drug discovery and agrochemicals. While its direct commercial availability and dedicated CAS number are not prominent, its synthesis is readily achievable through established chemical transformations. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to leverage this and similar pyrazole scaffolds in their scientific endeavors. The continued exploration of such substituted heterocycles is poised to yield novel molecules with significant biological and industrial impact.

References

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Within this important class of compounds, Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate emerges as a pivotal building block. Its strategically positioned functional groups—a reactive chloro group, a methyl-substituted nitrogen, and a methyl carboxylate—offer a rich platform for chemical elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and detailed synthetic routes to its significant applications in the development of novel therapeutic agents and agrochemicals. We will delve into the causal relationships behind synthetic choices, present robust experimental protocols, and explore the compound's role as a key intermediate in the creation of high-value molecules.

Physicochemical and Structural Characteristics

This compound is a substituted pyrazole with the molecular formula C₆H₇ClN₂O₂. A thorough understanding of its physical and spectral properties is essential for its effective use in research and development.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 174.59 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthetic procedures |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct singlets:

-

A singlet for the N-methyl protons (N-CH₃) typically appearing in the range of 3.8-4.0 ppm.

-

A singlet for the methyl ester protons (O-CH₃) is expected around 3.7-3.9 ppm.

-

A singlet for the proton on the pyrazole ring (C₃-H) is anticipated to be in the downfield region, likely between 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring and adjacent electron-withdrawing groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Predicted chemical shifts are as follows:

-

The N-methyl carbon (N-CH₃) signal is expected around 35-40 ppm.

-

The methyl ester carbon (O-CH₃) should appear around 50-55 ppm.

-

The C4 carbon of the pyrazole ring, attached to the carboxylate group, is predicted to be in the range of 110-115 ppm.

-

The C5 carbon, bearing the chloro group, is expected to be significantly downfield, likely between 140-145 ppm.

-

The C3 carbon, with the attached proton, should resonate around 135-140 ppm.

-

The carbonyl carbon of the ester (C=O) will be the most downfield signal, anticipated in the region of 160-165 ppm.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₆H₇ClN₂O₂ would be observed at m/z 174.02 for the ³⁵Cl isotope and at m/z 176.02 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic for a monochlorinated compound.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-H stretching vibrations for the methyl groups and the aromatic C-H will be observed in the 2800-3100 cm⁻¹ region.

-

C-N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range.

-

A C-Cl stretching band may be observed in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, starting from readily available precursors. The overall synthetic strategy involves the construction of the pyrazole ring, followed by chlorination and esterification.

Synthetic Pathway Overview

The following diagram illustrates a logical and experimentally validated pathway for the synthesis of the target molecule.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

This step involves the conversion of an amino group to a chloro group via a Sandmeyer-type reaction. The rationale for using nitrosyl chloride or an in-situ generated diazonium salt is its efficiency in replacing the amino group with a chlorine atom on the pyrazole ring.

-

Materials:

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

-

Chloroform

-

Hydrogen chloride (gas)

-

Nitrosyl chloride (gas) or Sodium Nitrite (solid)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure: [2]

-

Dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.07 mole) in chloroform (75 ml) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution for approximately 60 minutes. This protonates the amino group, making it a better leaving group.

-

Bubble nitrosyl chloride gas into the reaction mixture for 5-10 minutes. Alternatively, a solution of sodium nitrite can be added portion-wise to the acidic solution to generate the diazonium salt in situ, which is then displaced by the chloride ions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Once the reaction is complete, gently heat the solution on a steam bath for five minutes to drive off any remaining gases.

-

Cool the reaction mixture and remove the solvent in vacuo to yield the crude Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. The product can be purified by column chromatography if necessary.

-

Step 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The use of a strong base like potassium hydroxide in an alcoholic solvent is a standard and effective method for this transformation.

-

Materials:

-

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (from Step 1)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Reflux condenser

-

Heating mantle

-

-

Procedure: [3]

-

Combine Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (0.07 mole) and potassium hydroxide (0.14 mole) in ethanol (75 ml) in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux for six hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the reaction mixture over a mixture of ice and water.

-

Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

Recrystallize the crude product from water to obtain pure 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the desired methyl ester. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

-

Materials:

-

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (from Step 2)

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Reflux condenser

-

Heating mantle

-

-

Procedure (Acid-catalyzed Esterification):

-

Suspend 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyrazole ring at the chloro and carboxylate positions.

Role as a Key Building Block in Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.[4] Derivatives of this core structure have shown a broad spectrum of pharmacological activities.

-

Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4] The 5-chloro substituent on the pyrazole ring can be displaced by various nucleophiles, allowing for the introduction of diverse side chains that can interact with the active site of kinases. The carboxylate group can be converted to amides, which can form crucial hydrogen bonds with the protein backbone.

-

Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs. The ability to generate a library of diverse compounds from this compound makes it an attractive starting point for the discovery of new anticancer agents.

-

Other Therapeutic Areas: Pyrazole derivatives have also been investigated for their anti-inflammatory, analgesic, antibacterial, and antiviral properties.

Intermediate in Agrochemical Synthesis

The pyrazole ring is a key component in many commercial herbicides and insecticides.[1][5]

-

Herbicides: Certain pyrazole derivatives act as potent herbicides by inhibiting key plant enzymes.[1][6] For example, some pyrazole-based herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in pigment biosynthesis in plants.[5] The structural features of this compound make it a suitable precursor for the synthesis of novel herbicidal compounds.

-

Insecticides and Fungicides: The pyrazole core is also found in several insecticides and fungicides. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of the biological activity and selectivity of these agrochemicals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.

-

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, and vapors.

-

Avoid contact with skin and eyes.

-

-

Specific Hazards (based on related compounds):

-

The starting materials and intermediates may be harmful if swallowed, inhaled, or absorbed through the skin.

-

The reagents used in the synthesis, such as nitrosyl chloride, thionyl chloride, and concentrated acids, are corrosive and require careful handling.

-

Refer to the Safety Data Sheet (SDS) for each specific reagent for detailed safety information.

-

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a building block in both pharmaceutical and agrochemical research. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The versatility of its functional groups allows for the creation of diverse molecular libraries, which is a key strategy in the discovery of new bioactive compounds. This guide has provided a comprehensive overview of its structure, synthesis, and applications, with the aim of empowering researchers to effectively utilize this valuable chemical intermediate in their scientific endeavors. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to unlock the full potential of this versatile pyrazole scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Molecules. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemSrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]

- Google Patents. Pyrazole carboxanilide fungicides and use.

-

Lamberth, C. PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7, 2007. [Link]

-

Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Molecules. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

-

PubChemLite. 5-chloro-1-methyl-1h-pyrazole-4-carboxylic acid. [Link]

-

5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molecules. [Link]

- Google Patents.

-

Combination of 1H and 13C NMR Spectroscopy. In: Basic One- and Two-Dimensional NMR Spectroscopy. [Link]

-

ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

-

Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

A-Star Research. CAS 1883290-19-4 Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature Communications. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

-

PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

-

Aspira Chemical. 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. [Link]

Sources

- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a vast array of biologically active molecules. Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block, valued for its utility in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of the chloro, methyl, and carboxylate functional groups provides multiple reaction handles for further molecular elaboration, making efficient and scalable synthetic routes to this intermediate highly sought after.

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. We will delve into two robust and field-proven synthetic pathways, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the critical process parameters that govern the success of each transformation.

Synthetic Strategy Overview

Two principal retrosynthetic disconnections guide the synthesis of the target molecule. The first approach involves the initial construction of the pyrazole core with a hydroxyl group at the 5-position, which is subsequently converted to the chloride. The second strategy employs a 5-aminopyrazole intermediate, which is transformed into the 5-chloro derivative via a diazotization and substitution sequence.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via a 5-Hydroxypyrazole Intermediate

This synthetic pathway is a classic and reliable method that hinges on the facile chlorination of a 5-hydroxypyrazole precursor. The synthesis can be broken down into three key stages: pyrazole ring formation, chlorination, and final esterification.

Stage 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

The initial pyrazole ring is constructed through the condensation of methylhydrazine with diethyl 2-(ethoxymethylene)malonate. The regioselectivity of this reaction is a critical consideration in pyrazole synthesis. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazoles.[1] However, in this specific case, the electronic nature of the starting materials generally favors the desired isomer.

Caption: Formation of the 5-hydroxypyrazole intermediate.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylhydrazine and ethanol.

-

To this solution, add diethyl 2-(ethoxymethylene)malonate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired product.

Stage 2: Chlorination of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

The conversion of the 5-hydroxy group to a chloro substituent is effectively achieved using phosphorus oxychloride (POCl₃). This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Mechanism of Chlorination with POCl₃

The lone pair of electrons on the hydroxyl group of the pyrazole attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester intermediate and the liberation of HCl.[2] A chloride ion then acts as a nucleophile, attacking the C5 position of the pyrazole ring and displacing the dichlorophosphate leaving group to yield the 5-chloropyrazole.

Caption: Chlorination of the 5-hydroxypyrazole using POCl₃.

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid and its Ethyl Ester [3]

-

In a flask equipped with a reflux condenser and a stirrer, carefully add ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) to phosphorus oxychloride (50 ml).[3]

-

Heat the mixture with stirring at 90-100°C for an extended period (e.g., 65 hours), monitoring the reaction by TLC.[3]

-

After completion, carefully evaporate the excess phosphorus oxychloride under reduced pressure.[3]

-

Pour the residue onto crushed ice. The precipitated crystals of 5-chloro-1-methyl-4-pyrazole carboxylic acid can be collected by filtration and dried.[3]

-

The filtrate can be neutralized with aqueous ammonia and extracted with a suitable organic solvent (e.g., ether) to isolate the ethyl 5-chloro-1-methyl-4-pyrazole carboxylate.[3]

Stage 3: Esterification to this compound

If the primary product from the chlorination step is the carboxylic acid, a final esterification is required. A standard method for this transformation is the Fischer-Speier esterification, using methanol in the presence of a catalytic amount of strong acid. Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride followed by reaction with methanol.

Experimental Protocol: Methyl Esterification

-

Suspend 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography or recrystallization.

Route 2: Synthesis via a 5-Aminopyrazole Intermediate

This alternative and highly effective route utilizes a 5-aminopyrazole as the key intermediate. The amino group is then transformed into the chloro group via a Sandmeyer-type reaction.

Stage 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The synthesis of the 5-aminopyrazole precursor is typically achieved by the condensation of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[4] This reaction is generally high-yielding and proceeds with good regioselectivity.

Caption: Synthesis of the 5-aminopyrazole intermediate.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [4]

-

Combine methylhydrazine (25 g, 0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (92 g, 0.54 mole) in ethanol (150 ml).[4]

-

Reflux the mixture for approximately 16 hours.[4]

-

Cool the reaction mixture and pour it over ice water.[4]

-

Collect the precipitated product by filtration and dry.[4] The mother liquor can be extracted to recover more product.

-

Recrystallize the combined product from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[4]

Stage 2: Conversion of the Amino Group to a Chloro Group via a Sandmeyer-type Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.[5][6] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[5] For the synthesis of the target molecule, a modified procedure using nitrosyl chloride is effective.[7]

Mechanism of the Sandmeyer-type Reaction

The reaction begins with the diazotization of the 5-aminopyrazole. In this specific protocol, hydrogen chloride and nitrosyl chloride are used to generate the diazonium salt in situ.[7] The diazonium salt is then displaced by a chloride ion to yield the 5-chloropyrazole and nitrogen gas.

Caption: Sandmeyer-type conversion of the 5-aminopyrazole.

Experimental Protocol: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate [7]

-

Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (12 g, 0.07 mole) in chloroform (75 ml).[7]

-

Bubble hydrogen chloride gas through the solution for 60 minutes.[7]

-

Bubble nitrosyl chloride into the reaction mixture for a few minutes. Monitor the reaction by TLC to ensure the consumption of the starting material.[7]

-

Gently heat the solution on a steam bath for a short period (e.g., 5 minutes).[7]

-

Cool the mixture and remove the solvent in vacuo to yield the crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[7] The product identity can be confirmed by NMR.

Stage 3: Transesterification or Hydrolysis and Esterification

If the final product required is the methyl ester, and the Sandmeyer-type reaction yields the ethyl ester, a transesterification can be performed. This is typically achieved by heating the ethyl ester in methanol with an acid or base catalyst. Alternatively, the ethyl ester can be hydrolyzed to the carboxylic acid using a base like potassium hydroxide, followed by esterification with methanol as described in Route 1.[8]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Via 5-Hydroxypyrazole | Route 2: Via 5-Aminopyrazole |

| Starting Materials | Methylhydrazine, diethyl 2-(ethoxymethylene)malonate | Methylhydrazine, ethyl (ethoxymethylene)cyanoacetate |

| Key Intermediates | 5-Hydroxypyrazole | 5-Aminopyrazole |

| Chlorination Reagent | Phosphorus oxychloride (POCl₃) | Nitrosyl chloride / HCl |

| Reaction Conditions | High temperatures for chlorination | Milder conditions for diazotization |

| Potential Hazards | Handling of corrosive POCl₃ | Handling of toxic and reactive nitrosyl chloride |

| Overall Yield | Generally good | Can be very high |

Conclusion

The synthesis of this compound can be successfully accomplished through two primary, robust synthetic pathways. The choice between the 5-hydroxypyrazole and the 5-aminopyrazole route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents. Both routes offer a reliable means to access this valuable building block, paving the way for further discoveries in medicinal and materials chemistry.

References

-

Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. [Link]

- CN105646357A. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

-

National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145–171. [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

-

ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

University of California, Los Angeles. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145–171. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

-

MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

-

ResearchGate. (n.d.). A REVIEW ON SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF PYRAZOLES. [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

Reddit. (2025, March 11). Role of POCl3 and pyridine. r/chemhelp. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. (n.d.).

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

Part 1: The Enduring Significance of the Pyrazole Carboxylate Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery of Substituted Pyrazole Carboxylates

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacologically active scaffold have led to its incorporation into a wide array of therapeutic agents.[1][4] The addition of a carboxylate group and further substitution on the pyrazole ring gives rise to substituted pyrazole carboxylates, a class of compounds with a rich history and a vibrant future in drug development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery of these valuable compounds, from their synthesis to their biological evaluation and optimization.

Substituted pyrazole carboxylates exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antifungal properties.[1][3][5][6] This diverse range of activities stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[6] The carboxylate moiety often serves as a key anchoring group, forming crucial interactions with active sites of enzymes and receptors.

The therapeutic relevance of the pyrazole scaffold is underscored by the number of clinically successful drugs that feature this core structure. Notable examples include the anti-inflammatory drug celecoxib, the analgesic dipyrone, and the anti-obesity agent rimonabant.[1][4] These drugs highlight the privileged nature of the pyrazole ring in drug design and provide a strong rationale for the continued exploration of novel substituted pyrazole carboxylates.

Part 2: Navigating the Synthetic Landscape of Substituted Pyrazole Carboxylates

The synthesis of substituted pyrazole carboxylates can be approached through several strategic pathways, each with its own set of advantages and considerations. As a senior application scientist, the choice of synthetic route is not merely about accessing the target molecule but about doing so in a manner that is efficient, scalable, and allows for the desired diversification of the scaffold.

The Foundational Knorr Pyrazole Synthesis and its Progeny

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring.[1] This classical method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] The versatility of this reaction lies in the ready availability of a wide variety of starting materials, allowing for the introduction of diverse substituents onto the pyrazole core.

The regioselectivity of the Knorr synthesis is a critical consideration, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack can occur at either of the carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often dictated by the electronic and steric nature of the substituents on both reactants. For instance, a more electrophilic carbonyl group will be preferentially attacked by the hydrazine. Similarly, the more nucleophilic nitrogen of a substituted hydrazine will initiate the reaction. The choice of solvent and catalyst can also influence the regioselectivity, with acidic or basic conditions often employed to drive the reaction towards a desired isomer.[1]

Objective: To synthesize ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Expanding the Synthetic Toolkit: Advanced Methodologies

Beyond the classical Knorr synthesis, a variety of modern synthetic methods have been developed to access substituted pyrazole carboxylates with greater efficiency and diversity.

MCRs offer a highly efficient approach to building molecular complexity in a single step.[8] For the synthesis of pyrazoles, a one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative can yield highly substituted pyrazole carboxylates.[8] The convergence of multiple starting materials in a single operation reduces the number of synthetic steps, minimizes waste, and allows for the rapid generation of compound libraries for screening.

[3+2] cycloaddition reactions provide another powerful route to the pyrazole core.[9] A common strategy involves the reaction of a diazo compound with an alkyne. This approach offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.

Visualizing the Synthetic Workflow

Caption: Key synthetic routes to substituted pyrazole carboxylates.

Part 3: Unveiling Biological Activity: Screening and Evaluation

Once a library of substituted pyrazole carboxylates has been synthesized, the next critical step is to assess their biological activity. A well-designed screening cascade is essential for identifying promising lead compounds for further development.

A Multi-tiered Approach to In Vitro Screening

The initial screening of compounds is typically performed using in vitro assays that are rapid, cost-effective, and amenable to high-throughput formats.

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[2] This assay measures the metabolic activity of cells and provides a quantitative measure of cell viability. A dose-response curve is generated to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The antimicrobial and antifungal activity of pyrazole carboxylates is often evaluated by determining the Minimum Inhibitory Concentration (MIC).[4] This is the lowest concentration of a compound that prevents visible growth of a microorganism. Broth microdilution is a common method for determining MIC values.

For anti-inflammatory activity, cyclooxygenase (COX) enzyme inhibition assays are frequently employed.[6] These assays measure the ability of a compound to inhibit the activity of COX-1 and COX-2, the enzymes responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is often a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[6]

Data-Driven Insights: Summarizing Biological Activity

| Compound Class | Therapeutic Target | Key Assay | Representative Activity | Reference |

| Pyrazole Carboxamides | Fungicide | In vitro antifungal against Botrytis cinerea | EC₅₀ = 0.40 mg/L | [10] |

| Pyrazole Hydrazones | Anticancer | MTT assay against Hep-2 cell line | IC₅₀ = 3.25 µg/mL | [11] |

| 1H-Pyrazole-4-carboxylic Acids | Anticancer | ALKBH1 Inhibition | IC₅₀ of most potent compound = 2.1 nM | [12] |

| Pyrazole Derivatives | Anti-inflammatory | In vivo carrageenan-induced rat paw edema | Significant activity at 25 mg/kg | [6] |

Visualizing the Biological Evaluation Workflow

Caption: A typical workflow for biological evaluation.

Part 4: The Art and Science of Structure-Activity Relationship (SAR) and Lead Optimization

The identification of a "hit" compound from a primary screen is just the beginning of the journey. The process of lead optimization involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. This is guided by an understanding of the structure-activity relationship (SAR).

Deciphering the Language of SAR

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[13] For substituted pyrazole carboxylates, this involves exploring the effects of different substituents at various positions of the pyrazole ring and modifications to the carboxylate group. For example, the nature and position of substituents on the N-phenyl ring of a pyrazole can significantly impact its anti-inflammatory activity.

The Role of Molecular Modeling in Rational Design

Computational tools such as molecular docking can provide valuable insights into how a ligand binds to its target protein.[6] By visualizing the binding mode of a lead compound, researchers can make more informed decisions about which modifications are likely to enhance binding affinity. For instance, docking studies might reveal a hydrophobic pocket in the active site that can be targeted by introducing a lipophilic substituent on the pyrazole scaffold.

A Visual Guide to a Lead Optimization Campaign

Caption: The iterative cycle of a lead optimization campaign.

Part 5: The Horizon of Pyrazole Carboxylate Research

The discovery of substituted pyrazole carboxylates is a dynamic and evolving field. The foundational synthetic methods continue to be refined, while new and innovative approaches are constantly being developed. The broad spectrum of biological activities associated with this scaffold ensures its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more selective and potent pyrazole carboxylate derivatives, the exploration of novel therapeutic targets, and the application of cutting-edge technologies such as artificial intelligence and machine learning to accelerate the drug discovery process.

References

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). Molecules, 26(15), 4475. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4235. Available at: [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry, 69(30), 8412–8423. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 134. Available at: [Link]

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (2018). Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6525. Available at: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Available at: [Link]

-

synthesis of pyrazoles. (2019). YouTube. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6268. Available at: [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Introduction: The Pyrazole Core as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Pyrazole Chemistry for Medicinal and Process Chemistry Professionals

Pyrazole, a five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂, stands as a cornerstone in the field of medicinal chemistry.[1] It consists of a planar, aromatic ring with three carbon atoms and two adjacent nitrogen atoms.[2][3] This unique arrangement confers remarkable chemical stability and a versatile reactivity profile, making it an ideal building block for complex molecular architectures.

The significance of the pyrazole nucleus is underscored by its classification as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.[4][5] This versatility has led to the development of a vast array of pyrazole-containing compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[6][7][8][9][10][11][12][13] The metabolic stability of pyrazole derivatives is a key factor contributing to their increased presence in newly approved drugs.[5]

The real-world impact of pyrazole chemistry is perhaps best illustrated by its presence in several blockbuster drugs. For instance, Celecoxib (Celebrex®) , a selective COX-2 inhibitor for treating arthritis, and Sildenafil (Viagra®) , a PDE5 inhibitor for erectile dysfunction, are both built upon a pyrazole core, demonstrating the scaffold's profound influence on modern medicine.[4][5][14] This guide provides an in-depth exploration of the fundamental properties, synthesis, and application of pyrazole chemistry for researchers and drug development professionals.

Core Physicochemical and Reactivity Profile

A thorough understanding of the pyrazole nucleus's intrinsic properties is fundamental to its strategic deployment in synthesis and drug design.

Structure, Aromaticity, and Electronic Properties

The pyrazole ring is an sp²-hybridized, 6π-electron heteroaromatic system, fulfilling Hückel's rule and thus possessing significant aromatic stability.[1][15] The two nitrogen atoms within the ring have distinct electronic roles:

-

N1 (Pyrrole-like): This nitrogen atom's lone pair of electrons actively participates in the aromatic sextet, rendering it non-basic and making the attached proton (N-H) weakly acidic.[1][15][16]

-

N2 (Pyridine-like): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system. This makes the N2 position the primary site of basicity and protonation.[1][15][16]

This amphoteric nature, the ability to act as both a weak acid and a weak base, is a defining characteristic of the pyrazole scaffold.[1][16]

Physicochemical Data Summary

The fundamental properties of the parent pyrazole molecule are summarized below.

| Property | Value | Source |

| Appearance | Colorless crystalline solid | [15] |

| Odor | Pyridine-like | [15] |

| Melting Point | 70°C | [15] |

| Boiling Point | 188°C | [15] |

| pKₐ (for pyrazolium ion) | 2.49 | [1] |

| pKₐ (for N-H proton) | 14.21 | [1] |

Reactivity and Regioselectivity: A Scientist's Perspective

The electron distribution within the pyrazole ring dictates its reactivity. The two electronegative nitrogen atoms create an electron-deficient character at the adjacent C3 and C5 positions, while leaving the C4 position relatively electron-rich.[15][17] This has critical implications for synthetic strategy:

-

Electrophilic Aromatic Substitution: The C4 position is the preferred site for electrophilic attack. The electron-withdrawing inductive effect of the pyridine-like N2 deactivates the C3 and C5 positions, directing incoming electrophiles to the more nucleophilic C4 carbon.[1][15][17] This regioselectivity is a highly reliable tool for functionalization.

-

N-Alkylation and N-Acylation: The N1 position is readily deprotonated by a base to form the pyrazolate anion, a potent nucleophile that can be easily alkylated or acylated.[1][18]

-

Nucleophilic Substitution: While less common, nucleophilic attack is favored at the electron-poor C3 and C5 positions, especially if a good leaving group is present.[1]